(E)-3-(2-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-24-16-9-7-13-19-20-14(22(13)21-16)10-18-15(23)8-6-11-4-2-3-5-12(11)17/h2-9H,10H2,1H3,(H,18,23)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAPWAUHKZJTAO-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C=CC3=CC=CC=C3Cl)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NN2C(=NN=C2CNC(=O)/C=C/C3=CC=CC=C3Cl)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(2-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Acrylamide moiety : Known for its reactivity and ability to form various derivatives.
- Chlorophenyl group : Imparts lipophilicity and potential interactions with biological targets.
- Triazolo-pyridazine derivative : This heterocyclic structure is often associated with significant pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar triazole derivatives. For instance, compounds with triazole structures have shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : Compounds exhibited IC50 values ranging from 3.79 µM to 49.85 µM, indicating effective growth inhibition.
- A549 (lung cancer) : Notable cytotoxicity was observed with IC50 values around 26 µM for related triazole derivatives, suggesting that modifications to the triazole structure can enhance activity against lung cancer cells .
The mechanism by which these compounds exert their anticancer effects often involves:
- Inhibition of cell proliferation : Many triazole derivatives inhibit key signaling pathways involved in cell cycle regulation.
- Induction of apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Anti-inflammatory Activity
In addition to anticancer properties, some studies suggest that similar compounds exhibit anti-inflammatory effects. The mechanism typically involves:
- Inhibition of pro-inflammatory cytokines : Compounds may reduce levels of TNF-alpha and IL-6, which are critical in inflammatory responses.
- Modulation of NF-kB pathway : This pathway is often targeted to decrease inflammation and associated pain.
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazole derivative A | MCF-7 | 3.79 | Cell cycle arrest, apoptosis |
| Triazole derivative B | A549 | 26 | Inhibition of proliferation |
| Triazolo-pyridazine derivative C | NCI-H460 | 14.31 | Induction of apoptosis |
| Pyrazole-linked thiourea derivative D | Hep-2 | 3.25 | Cytotoxicity via apoptosis |
Table 2: Structure-Activity Relationship (SAR) Insights
| Structural Feature | Observed Activity |
|---|---|
| Chlorophenyl substitution | Enhanced lipophilicity and cellular uptake |
| Triazole ring | Critical for anticancer activity |
| Acrylamide linkage | Facilitates interactions with target proteins |
Case Study 1: Evaluation of Anticancer Efficacy
In a study published in Molecules, researchers synthesized various triazole derivatives and evaluated their effects on MCF-7 and A549 cell lines. The study found that the introduction of different substituents on the triazole ring significantly impacted cytotoxicity profiles, with some compounds exhibiting IC50 values below 10 µM, indicating potent anticancer activity .
Case Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory properties of related compounds. It was demonstrated that certain derivatives effectively reduced inflammation markers in vitro, suggesting their potential utility in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with structurally related molecules from the evidence:
Key Observations:
Core Heterocycle Differences: The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core differs from imidazo[4,5-b]pyridine (13g) and [1,2,4]triazolo[4,3-a]pyridine (Example 284) in ring fusion positions and electronic properties. The triazolo-pyridazine system is less commonly reported than triazolo-pyridines, suggesting unique steric or electronic properties .
Substituent Effects :
- Chlorophenyl Position : The ortho-chloro substituent in the target compound contrasts with para-chloro groups in analogs like 3312. Ortho substitution may reduce rotational freedom, enhancing target selectivity .
- Methoxy Group : The 6-methoxy group on the triazolo-pyridazine core may enhance solubility compared to unsubstituted analogs (e.g., 13g) or compounds with bulkier groups (e.g., trifluoromethyl in Example 284).
Synthetic Routes :
- Aldehyde coupling (13g) and oxazolone ring-opening (3312) are common for acrylamide synthesis, while click chemistry (6g) enables modular triazole formation. The target compound’s synthesis method is unspecified but likely involves similar coupling strategies .
Stereochemical Considerations :
- The (E)-configuration in the target compound and 6g is critical for maintaining planarity, whereas 3312’s mixed Z/E configuration may lead to divergent bioactivity .
Research Implications and Limitations
- Structural Uniqueness : The triazolo-pyridazine scaffold is understudied compared to triazolo-pyridines, warranting further exploration of its physicochemical and pharmacological properties.
- Data Gaps: No direct biological data (e.g., IC₅₀, binding assays) are available for the target compound, limiting functional comparisons.
- Synthetic Feasibility : Methoxy and chloro substituents may pose challenges in regioselective synthesis, as seen in analogous compounds requiring precise reaction conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing (E)-3-(2-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide?
- Methodology : The compound can be synthesized via a multi-step route:
Triazolopyridazine core formation : Use cyclocondensation of hydrazine derivatives with pyridazine precursors under acidic conditions (e.g., HCl/ethanol) .
Acrylamide coupling : Employ a Heck coupling or nucleophilic substitution to introduce the (E)-3-(2-chlorophenyl)acrylamide group. For example, react 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-ylmethylamine with (E)-3-(2-chlorophenyl)acryloyl chloride in dry DMF with triethylamine as a base .
- Key considerations : Monitor stereochemistry during acrylamide formation using NMR (e.g., NOESY for E/Z isomer confirmation) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Essential methods :
- NMR : H and C NMR to confirm regiochemistry of the triazolopyridazine ring and acrylamide geometry.
- HRMS : High-resolution mass spectrometry for molecular ion validation.
- X-ray crystallography : To resolve ambiguities in substituent orientation (e.g., methoxy group positioning) .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the final coupling step?
- Strategies :
- Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)) for Heck coupling or CuI for Ullmann-type reactions to enhance efficiency .
- Solvent optimization : Replace polar aprotic solvents (DMF) with toluene or THF to reduce side reactions.
- Temperature control : Maintain reactions at 60–80°C to balance kinetics and thermal degradation .
Q. What strategies address discrepancies in biological assay results (e.g., inconsistent IC values)?
- Root cause analysis :
- Compound purity : Verify >95% purity via HPLC and adjust recrystallization solvents (e.g., ethanol/water vs. acetonitrile) .
- Conformational stability : Assess E/Z isomerization under assay conditions using dynamic NMR or UV-Vis spectroscopy .
Q. How do structural modifications influence the compound’s pharmacokinetic properties?
- SAR insights :
- Methoxy group : Enhances metabolic stability by reducing cytochrome P450 oxidation (logP reduction from 3.2 to 2.8 in analogues) .
- Chlorophenyl vs. fluorophenyl : Fluorine substitution increases membrane permeability but may reduce aqueous solubility (clogP increases by 0.5 units) .
- Experimental design : Use parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests to validate modifications .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
